N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiazole ring, and a fluorophenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It’s known that similar benzofuran-2-carboxamide derivatives exhibit good antifungal activity against certain plant pathogenic fungi .
Mode of Action
It’s suggested that similar compounds can inhibit the growth of pathogens and cause their eventual death by interfering with their respiratory processes
Biochemical Pathways
Based on its antifungal activity, it can be inferred that it likely interferes with the biochemical pathways essential for the survival and growth of fungi .
Result of Action
The compound has shown promising results in terms of antifungal activity. Some of the novel benzofuran-2-carboxamide derivatives exhibited good antifungal activity against four plant pathogenic fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide
- N-((2-(2-bromophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide
- N-((2-(2-iodophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide
Uniqueness
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(24)17-10-13-6-2-5-9-16(13)25-17/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIKSUNGRRXVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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